2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-4-2-3-5-9(8)15/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSNXFSRCPFCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common synthetic route starts with the preparation of 2-fluoro-4-nitrotoluene, which undergoes oxidation with potassium permanganate, followed by chlorination with thionyl chloride, amination with methylamine, and reduction with Pd/C hydrogenation . This multi-step process ensures the precise incorporation of functional groups necessary for the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation.
Scientific Research Applications
2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It acts as a reagent in the design and synthesis of novel derivatives with potential therapeutic properties, such as androgen receptor antagonists and kinase inhibitors.
Biology: The compound’s structure-activity relationship studies help in understanding its interaction with biological targets.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as androgen receptors and kinases. The fluorine atom and thiadiazole groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects . The pathways involved include inhibition of receptor signaling and interference with enzymatic activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Fluorine vs. Other Halogens
- The 2-fluoro substitution on the benzamide (target and ) offers improved metabolic stability and electron-withdrawing effects compared to chloro () or bromo () substituents, which may enhance binding to hydrophobic pockets .
- Difluoro substitution () increases polarity but may reduce membrane permeability compared to monofluoro (target) .
Thiadiazole Modifications
Aromatic System Variations
- Dichlorophenyl-thiadiazole () exhibits strong electron-withdrawing effects, which may alter redox properties compared to methyl-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
